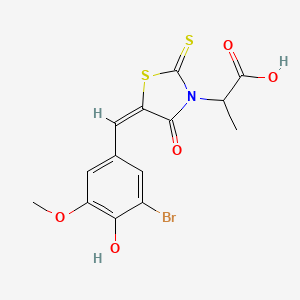

![molecular formula C23H24FN5OS B2764499 5-((4-(2-Fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851809-36-4](/img/structure/B2764499.png)

5-((4-(2-Fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound seems to be a complex organic molecule. It contains several functional groups, including a piperazine ring, a thiazole ring, and a triazole ring . These types of compounds are often studied for their potential biological activities .

Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various spectroscopic techniques, including 1H NMR, 13C NMR, and IR . These techniques can provide detailed information about the structure and functional groups present in the molecule.Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, the product is purified by crystallization from 96% ethanol .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied using various techniques. For example, the 13C-NMR spectra showed a coupling of 13C to 19F with coupling constants of 248.9 Hz (1JC-F), 21.6 Hz (2JC-F), 8.2 Hz (3JC-F), and 3.3 Hz (4JC-F) .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activities

Research has demonstrated the synthesis of 1,2,4-triazole derivatives and their screening for antimicrobial activities. These compounds, which share structural similarities with 5-((4-(2-Fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol, have shown good to moderate activities against various microorganisms, highlighting the potential of such molecules in the development of new antimicrobial agents (Bektaş et al., 2007).

Serotonin Receptor Antagonism

Another study focused on the synthesis of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, demonstrating potent 5-HT2 antagonist activity. This research suggests the compound's utility in exploring the serotonergic system's role in various neurological and psychiatric disorders (Watanabe et al., 1992).

Anti-Diabetic Applications

A family of triazolo-pyridazine-6-yl-substituted piperazines was synthesized and evaluated for their potential as anti-diabetic medications through Dipeptidyl peptidase-4 (DPP-4) inhibition. This illustrates the compound's relevance in developing treatments for diabetes by modulating enzymatic activity (Bindu et al., 2019).

Adenosine Receptor Antagonism

Research into piperazine derivatives of [1,2,4]triazolo[1,5-a][1,3,5]triazine revealed potent and selective adenosine A2a receptor antagonists. These findings are significant for developing therapeutic agents for conditions like Parkinson's disease, showcasing the compound's utility in neurodegenerative disorder research (Vu et al., 2004).

Wirkmechanismus

Safety and Hazards

The safety and hazards of similar compounds have been studied. For example, all benzimidazoles exhibited higher urease inhibition activity (3.06–4.40 μM) than the reference standards thiourea and hydroxyurea (IC50: 22 and 100 μM, respectively). All tested compounds have IC50 values higher than 50 μM on the tested cell line .

Zukünftige Richtungen

Future research could focus on further modification of the chemical structure of similar compounds to develop even better ENT2-selective inhibitors of potential clinical, physiological, and pharmacological importance . Additionally, the development of novel dual- or multi-target antidepressants is a significant area of study in the discipline .

Eigenschaften

IUPAC Name |

5-[[4-(2-fluorophenyl)piperazin-1-yl]-(4-methylphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24FN5OS/c1-15-7-9-17(10-8-15)20(21-22(30)29-23(31-21)25-16(2)26-29)28-13-11-27(12-14-28)19-6-4-3-5-18(19)24/h3-10,20,30H,11-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBBIMTGZZXPUPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCN(CC4)C5=CC=CC=C5F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24FN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-(thiophene-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione](/img/structure/B2764416.png)

![4-tert-butyl-N-{[4-(3,4-dichlorophenyl)-5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2764417.png)

![N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N'-(3-chloro-4-fluorophenyl)ethanediamide](/img/structure/B2764420.png)

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2764421.png)

![3-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2764422.png)

![2-cyano-N-{4-[(difluoromethyl)sulfanyl]phenyl}acetamide](/img/structure/B2764425.png)

![3-[(4-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile](/img/structure/B2764429.png)

![4-(3-Chlorobenzenesulfonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2764431.png)

![2-Cyclopropyl-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid](/img/structure/B2764432.png)

![Methyl 2-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoate](/img/structure/B2764434.png)

![Ethyl 6-acetyl-2-(3,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2764435.png)